Ethyl 2-[(mesitylsulfonyl)amino]benzoate
Description
Ethyl 2-[(mesitylsulfonyl)amino]benzoate is a benzoate ester derivative characterized by a mesitylsulfonylamino (-NHSO₂-mesityl) substituent at the 2-position of the benzoate ring.
Properties
Molecular Formula |
C18H21NO4S |
|---|---|
Molecular Weight |
347.4g/mol |
IUPAC Name |
ethyl 2-[(2,4,6-trimethylphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C18H21NO4S/c1-5-23-18(20)15-8-6-7-9-16(15)19-24(21,22)17-13(3)10-12(2)11-14(17)4/h6-11,19H,5H2,1-4H3 |
InChI Key |
RCBIDLXBWWCZCG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2C)C)C |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2C)C)C |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 2-({2-[Phenyl(pyridin-2-yl)Methylidene]Hydrazinecarbothioyl}Amino)Benzoate (Compound 3)
- Structure : Features a hydrazinecarbothioyl (-NH-CS-NH-) linker and a phenylpyridinyl substituent instead of mesitylsulfonyl.
- Synthesis : Prepared via a two-step process involving thiophosgene and a hydrazine derivative .
- Key Differences: The hydrazinecarbothioyl group introduces hydrogen-bonding capacity (1 H-bond donor vs. mesitylsulfonyl’s 1) but lacks the steric bulk of the mesityl group. This results in lower logP (predicted ~5.99 for mesitylsulfonyl vs. ~6.0 for carbamothioyl derivatives) and distinct reactivity profiles .
Ethyl 2-(Aminosulfonyl)Benzoate
- Structure : Contains a simpler sulfonamide (-SO₂NH₂) group at the 2-position.
- Properties: Lower molecular weight (C₉H₁₁NO₄S, MW 229.25) compared to mesitylsulfonyl derivatives (estimated MW ~350–400). The absence of the mesityl group reduces lipophilicity (logP ~2–3 vs. ~5.99 for mesitylsulfonyl), enhancing aqueous solubility .
Functional Analogues
Ethyl 4-(Dimethylamino)Benzoate
- Structure: Substituted with an electron-donating dimethylamino (-N(CH₃)₂) group.
- Reactivity : Demonstrates higher polymerization reactivity (e.g., in resin cements) compared to methacrylate-based co-initiators, attributed to enhanced electron donation .
- Contrast : The mesitylsulfonyl group’s electron-withdrawing nature would reduce reactivity in similar contexts, favoring stability over initiation efficiency .
Methyl 4-Acetamido-2-Hydroxybenzoate
- Structure : Contains acetamido (-NHCOCH₃) and hydroxy (-OH) groups.
- Properties: The hydroxy group increases polarity (higher hydrogen-bond donors: 2 vs. 1 for mesitylsulfonyl), reducing logP (~1–2) and improving solubility in polar solvents .
Data Tables
Table 1: Molecular and Physicochemical Comparison
*Estimated based on analogous structures .
Table 2: Reactivity and Performance in Resin Systems
| Compound | Degree of Conversion (Resin) | Physical Properties (MPa) | Influence of DPI* |
|---|---|---|---|
| Ethyl 4-(dimethylamino)benzoate | High (85–90%) | 120–150 (Flexural Strength) | Minimal |
| 2-(Dimethylamino)ethyl methacrylate | Moderate (70–75%) | 80–100 | Significant improvement |
| This compound (inferred) | Likely low (electron-withdrawing) | Moderate (predicted) | Negligible (stable) |
*Diphenyliodonium hexafluorophosphate (DPI) enhances reactivity in electron-deficient systems.
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